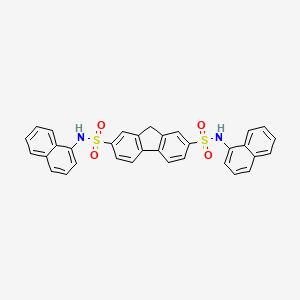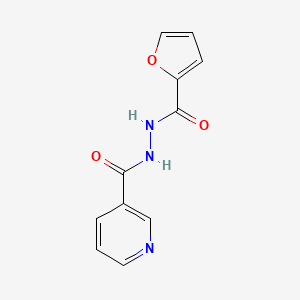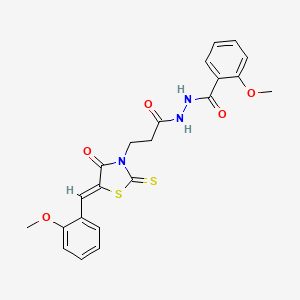![molecular formula C24H22ClN3O3S B11700410 methyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11700410.png)
methyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound. It belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities. This compound is characterized by its complex structure, which includes a thiazolopyrimidine core, a chlorophenyl group, and a dimethylaminobenzylidene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes:
Formation of the Thiazolopyrimidine Core: This can be achieved by reacting 2-aminothiazole with a suitable β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the electrophilic substitution of the thiazolopyrimidine core with a chlorophenyl halide.
Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate with 4-(dimethylamino)benzaldehyde under basic conditions to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzylidene moiety, converting it to the corresponding benzyl compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a thiazolopyrimidine core can interact with various enzymes or receptors, modulating their activity. The presence of the dimethylamino group and the chlorophenyl moiety can enhance binding affinity and specificity to certain molecular targets, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolopyrimidines: Compounds with a similar core structure, such as thiazolopyrimidine derivatives with different substituents.
Benzylidene Derivatives: Compounds with a benzylidene moiety, such as benzylideneacetophenones.
Chlorophenyl Compounds: Compounds with a chlorophenyl group, such as chlorophenylpiperazines.
Uniqueness
The uniqueness of methyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of the thiazolopyrimidine core, chlorophenyl group, and dimethylaminobenzylidene moiety provides a unique structural framework that can be exploited for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C24H22ClN3O3S |
|---|---|
Molekulargewicht |
468.0 g/mol |
IUPAC-Name |
methyl (2E)-5-(2-chlorophenyl)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22ClN3O3S/c1-14-20(23(30)31-4)21(17-7-5-6-8-18(17)25)28-22(29)19(32-24(28)26-14)13-15-9-11-16(12-10-15)27(2)3/h5-13,21H,1-4H3/b19-13+ |
InChI-Schlüssel |
OOGWFYZIHAHLCZ-CPNJWEJPSA-N |
Isomerische SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC |
Kanonische SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=CC=C4Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-1-(4-chlorophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700337.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzohydrazide](/img/structure/B11700338.png)
![(Z)-[3-(4-methylphenyl)-2-oxo-5-pyridin-1-ium-1-ylimidazol-4-ylidene]methanolate](/img/structure/B11700342.png)

![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B11700349.png)
![4-bromo-N'-{[4-(4-propylcyclohexyl)phenyl]carbonyl}benzohydrazide](/img/structure/B11700359.png)
![Butyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11700362.png)
![(2Z)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide](/img/structure/B11700374.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700380.png)
![3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11700382.png)
![Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11700387.png)


![2-{[(4'-nitrobiphenyl-4-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11700399.png)
